![molecular formula C20H19N5O B4168158 N-[2-(1H-indol-1-yl)-1-methylethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4168158.png)
N-[2-(1H-indol-1-yl)-1-methylethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide
説明
N-[2-(1H-indol-1-yl)-1-methylethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as ITB-305 or TAK-659 and is classified as a selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is an enzyme that plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to have therapeutic benefits in a variety of diseases.
作用機序
ITB-305 selectively inhibits N-[2-(1H-indol-1-yl)-1-methylethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide, which is an enzyme that plays a crucial role in B-cell receptor signaling. B-cell receptor signaling is a complex pathway that regulates B-cell activation, proliferation, and survival. N-[2-(1H-indol-1-yl)-1-methylethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide is a key component of this pathway, and its inhibition has been shown to have therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
ITB-305 has been shown to have potent anti-tumor activity in B-cell malignancies by inhibiting B-cell receptor signaling. ITB-305 also has potential therapeutic benefits in autoimmune disorders by inhibiting B-cell receptor signaling and reducing autoantibody production. However, the exact biochemical and physiological effects of ITB-305 in various diseases are still being studied.
実験室実験の利点と制限
One of the advantages of ITB-305 is its selectivity for N-[2-(1H-indol-1-yl)-1-methylethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide, which reduces the potential for off-target effects. ITB-305 has also been shown to have potent anti-tumor activity in preclinical studies. However, one of the limitations of ITB-305 is its relatively short half-life, which may limit its therapeutic potential in some diseases.
将来の方向性
There are several future directions for the study of ITB-305. One area of research is the development of more potent and selective N-[2-(1H-indol-1-yl)-1-methylethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide inhibitors. Another area of research is the combination of ITB-305 with other therapies, such as chemotherapy or immunotherapy, to enhance its anti-tumor activity. Additionally, the therapeutic potential of ITB-305 in other diseases, such as multiple sclerosis and primary immunodeficiency, is still being studied.
科学的研究の応用
ITB-305 has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. In preclinical studies, ITB-305 has demonstrated potent anti-tumor activity in B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). ITB-305 has also been shown to have potential therapeutic benefits in autoimmune disorders, such as rheumatoid arthritis and lupus, by inhibiting B-cell receptor signaling.
特性
IUPAC Name |
N-(1-indol-1-ylpropan-2-yl)-4-(1,2,4-triazol-4-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-15(12-24-11-10-16-4-2-3-5-19(16)24)23-20(26)17-6-8-18(9-7-17)25-13-21-22-14-25/h2-11,13-15H,12H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHFYRBRFXSIOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)N4C=NN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。